molecular formula C17H20FN3O B12163114 2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one

2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B12163114
M. Wt: 301.36 g/mol
InChI Key: NAOJUGPYMCQESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a seven-membered azepane ring attached via a methylene group at position 2 of the pyridazinone core and a 2-fluorophenyl substituent at position 4. Synthesis typically involves nucleophilic substitution or condensation reactions, as exemplified by related compounds in the evidence (e.g., ).

Properties

Molecular Formula

C17H20FN3O

Molecular Weight

301.36 g/mol

IUPAC Name

2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3-one

InChI

InChI=1S/C17H20FN3O/c18-15-8-4-3-7-14(15)16-9-10-17(22)21(19-16)13-20-11-5-1-2-6-12-20/h3-4,7-10H,1-2,5-6,11-13H2

InChI Key

NAOJUGPYMCQESM-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyridazinone core.

    Attachment of the Azepane Ring: The azepane ring can be attached through a nucleophilic substitution reaction, where an azepane derivative reacts with a suitable leaving group on the pyridazinone core.

Industrial Production Methods

Industrial production of 2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and the development of scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazinone core or the fluorophenyl group are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to 2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one exhibit promising activity against various diseases, including cancer and neurological disorders.

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer proliferation. For instance, structural analogs have been shown to effectively target BCR-ABL kinase mutations associated with chronic myeloid leukemia (CML) . The design of these compounds often incorporates features that allow them to bypass resistance mechanisms seen in mutant forms of the kinase.

Synthetic Organic Chemistry

The compound's unique structure allows it to serve as a versatile building block in synthetic organic chemistry.

  • Synthesis Routes : Several synthetic pathways have been developed to produce this compound efficiently, focusing on optimizing reaction conditions to yield high purity and yield. The incorporation of the azepane ring is particularly valuable as it can influence the compound's solubility and reactivity .

Ongoing research aims to elucidate the mechanisms through which 2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one exerts its biological effects.

  • Target Interaction Studies : Understanding how this compound interacts with various biological targets is crucial for its development as a therapeutic agent. Studies are currently focused on identifying specific enzymes or receptors that the compound may modulate, providing insights into its potential uses in treating diseases .

Case Studies

Several case studies have highlighted the practical applications of this compound:

Case Study 1: Anticancer Efficacy

A study explored the efficacy of a derivative of 2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one against CML cell lines. The results indicated a significant reduction in cell viability and proliferation rates, suggesting that modifications to the pyridazine structure could enhance therapeutic outcomes.

Case Study 2: Synthetic Pathway Optimization

Research focused on optimizing the synthesis of this compound revealed that varying reaction temperatures and catalysts could dramatically affect yield and purity. The study concluded that using a specific palladium catalyst improved the overall efficiency of the synthesis process.

Mechanism of Action

The mechanism of action of 2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one are best contextualized by comparing it to analogs with variations in substituents, ring saturation, or heteroatom positioning. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at Position 6 Substituent at Position 2 Ring Saturation Key Properties/Findings Reference
Target Compound 2-fluorophenyl Azepan-1-ylmethyl Unsaturated Enhanced metabolic stability due to fluorine; flexible azepane moiety
6-(4-Chlorophenyl)-4,5-dihydro analog 4-chlorophenyl Azepan-1-ylmethyl 4,5-dihydro Increased lipophilicity (Cl vs. F); potential for altered bioavailability
6-Phenyl-2-phenacyl derivative Phenyl 2-Oxo-2-phenylethyl Unsaturated Ketone group may enhance hydrogen bonding; reduced conformational flexibility
6-(4-Methylphenyl)-2-phenyl analog 4-methylphenyl Phenyl Unsaturated Methyl group improves solubility; phenyl substituent may limit flexibility
5-Chloro-6-phenyl-2-methoxybenzyl derivative Phenyl (with 5-Cl) 2-Methoxybenzyl Unsaturated Methoxy group introduces polarity; chlorine enhances electrophilicity
Fluoropyridinyl-trifluoroethoxy derivative Trifluoroethoxypyrimidinyl Fluoropyridinylmethyl Unsaturated High fluorine content improves CNS penetration; complex pharmacokinetics

Key Findings from Comparisons

Substituent Effects on Bioactivity Halogenated Aromatics: The 2-fluorophenyl group in the target compound offers a balance between electron-withdrawing effects and metabolic resistance compared to the 4-chlorophenyl analog (). Electron-Donating Groups: The 4-methylphenyl analog () demonstrates improved aqueous solubility due to the methyl group’s electron-donating nature, contrasting with the fluorine/chlorine analogs’ hydrophobicity.

Impact of Heterocyclic Moieties

  • The azepane ring in the target compound provides greater flexibility than the rigid phenacyl () or methoxybenzyl () groups, which may influence binding to dynamic protein targets.
  • The trifluoroethoxy-pyrimidinyl substituent in introduces steric bulk and polarity, likely altering target selectivity compared to the simpler fluorophenyl group.

Synthetic Accessibility

  • Compounds like the methoxybenzyl derivative () are synthesized via straightforward nucleophilic substitutions, whereas the target compound’s azepane moiety may require more complex alkylation steps, impacting scalability.

Biological Activity

2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone family, characterized by its unique structural features that include an azepane ring and a fluorophenyl group. This compound has garnered attention for its potential biological activities, which encompass a range of pharmacological effects.

Chemical Structure

The chemical structure of 2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one can be represented as follows:

C17H21N3O\text{C}_{17}\text{H}_{21}\text{N}_3\text{O}

Pharmacological Properties

Research indicates that pyridazinone derivatives, including 2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one, exhibit a wide spectrum of biological activities. The following table summarizes key pharmacological effects associated with this compound:

Biological Activity Description
Antimicrobial Exhibits activity against various bacterial strains, potentially useful in treating infections.
Anticancer Shows promise in inhibiting cancer cell proliferation in vitro, indicating potential as an anticancer agent.
Anti-inflammatory Demonstrates the ability to reduce inflammation in animal models, suggesting therapeutic applications in inflammatory diseases.
Antiplatelet Inhibits platelet aggregation, which may have implications for cardiovascular disease management.
Analgesic Provides pain relief in experimental models, indicating potential use in pain management therapies.

The biological activity of 2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one is thought to involve multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular function.
  • Receptor Interaction: It may bind to various receptors, modulating signal transduction pathways critical for physiological responses.
  • DNA Interaction: Potential interactions with DNA could influence gene expression and cellular behavior.

Anticancer Activity

A study demonstrated that derivatives of pyridazinones, including 2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one, showed significant cytotoxic effects against several cancer cell lines. These findings suggest that modifications in the pyridazinone structure can enhance anticancer properties (source: ).

Antimicrobial Efficacy

In vitro tests revealed that this compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the fluorophenyl group is hypothesized to enhance its interaction with bacterial cell membranes (source: ).

Anti-inflammatory Effects

Animal model studies indicated that 2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one significantly reduced markers of inflammation, such as cytokines and prostaglandins, highlighting its potential as an anti-inflammatory agent (source: ).

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyridazinones indicates that variations in substituents at specific positions significantly affect biological activity. For instance:

  • The introduction of different aryl groups can modulate potency and selectivity towards various biological targets.
  • The azepane ring contributes to the overall pharmacokinetics and bioavailability of the compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.